Heptyl benzoate

Description

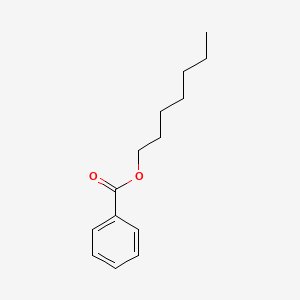

Structure

3D Structure

Properties

CAS No. |

7155-12-6 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

heptyl benzoate |

InChI |

InChI=1S/C14H20O2/c1-2-3-4-5-9-12-16-14(15)13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3 |

InChI Key |

UMFTYCUYCNMERS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Heptyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of heptyl benzoate (B1203000). The information is presented in a structured format to facilitate easy access and comparison, supplemented with detailed experimental protocols and logical workflow diagrams.

Chemical and Physical Properties

Heptyl benzoate is an organic compound, specifically the ester of heptyl alcohol and benzoic acid. It is recognized for its applications in the flavor and fragrance industry. A summary of its key chemical and physical properties is provided below.

Data Presentation: Quantitative Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O₂ | [1][2][3][4][5] |

| Molecular Weight | 220.31 g/mol | [1] |

| Appearance | Colorless clear liquid (estimated) | [3][6] |

| Boiling Point | 257.00 °C at 760.00 mm Hg | [3] |

| 155-165 °C at 20 Torr | [4] | |

| 303.9 °C at 760 mmHg | [2] | |

| Melting Point | Not available. Described as a liquid at room temperature. | [2][3] |

| Specific Gravity | 0.98000 @ 25.00 °C | [3][6] |

| Density | 0.973 g/cm³ | [2] |

| Refractive Index | 1.49250 @ 25.00 °C | [3][6] |

| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (estimated) | [3] |

| Flash Point | 262.00 °F (127.78 °C) (Tag Closed Cup) | [3][6] |

| Solubility | Insoluble in water | [3][6] |

| Soluble in alcohol | [3][6] | |

| CAS Number | 7155-12-6 | [1][2][3][4][5] |

| IUPAC Name | This compound | [1] |

Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound.

2.1. Determination of Boiling Point

The boiling point of this compound can be determined using the distillation method.

-

Apparatus: A round-bottom flask, heating mantle, distillation head, condenser, thermometer, and receiving flask.

-

Procedure:

-

Place a sample of this compound into the round-bottom flask along with a few boiling chips.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Gradually heat the flask using the heating mantle to bring the liquid to a gentle boil.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

2.2. Determination of Density

The density of liquid this compound can be measured using a pycnometer.

-

Apparatus: A pycnometer (specific gravity bottle), an analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and record its empty weight.

-

Fill the pycnometer with distilled water and place it in the water bath set to a specific temperature (e.g., 25 °C) until thermal equilibrium is reached.

-

Adjust the water level to the calibration mark, ensuring no air bubbles are present. Dry the exterior of the pycnometer and weigh it.

-

Empty and dry the pycnometer, then fill it with this compound.

-

Repeat the temperature equilibration and weighing process.

-

Calculate the density using the formula: Density = (mass of sample) / (volume of pycnometer). The volume of the pycnometer is determined from the mass and known density of water at the experimental temperature.

-

2.3. Determination of Refractive Index

The refractive index of this compound can be measured using an Abbe refractometer.

-

Apparatus: An Abbe refractometer, a constant temperature water circulator, and a light source (e.g., a sodium lamp at 589 nm).

-

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Ensure the prisms of the refractometer are clean and dry.

-

Place a few drops of the this compound sample onto the lower prism and close the prisms.

-

Circulate water from the constant temperature bath through the refractometer to maintain a stable temperature (e.g., 25 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index directly from the instrument's scale.

-

2.4. Determination of Solubility

A qualitative assessment of the solubility of this compound in various solvents can be performed as follows.

-

Apparatus: Test tubes, vortex mixer, and a selection of solvents (e.g., water, ethanol).

-

Procedure:

-

Add a small amount of this compound (e.g., 0.1 mL) to a test tube containing a known volume of the solvent (e.g., 2 mL).

-

Vigorously mix the contents of the test tube using a vortex mixer for a set period.

-

Visually inspect the mixture for the presence of a single, clear phase (soluble) or the persistence of droplets or a separate layer (insoluble).

-

Mandatory Visualizations

Experimental Workflow: Determination of Boiling Point

Caption: Workflow for Boiling Point Determination.

Experimental Workflow: Determination of Density

Caption: Workflow for Density Determination.

Experimental Workflow: Determination of Refractive Index

Caption: Workflow for Refractive Index Determination.

Logical Relationship: Solubility Test

Caption: Logical Flow for Solubility Test.

References

- 1. This compound | C14H20O2 | CID 81591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid, heptyl ester | CAS#:7155-12-6 | Chemsrc [m.chemsrc.com]

- 3. This compound, 7155-12-6 [thegoodscentscompany.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Benzoic acid, heptyl ester [webbook.nist.gov]

- 6. This compound, 7155-12-6 [perflavory.com]

An In-depth Technical Guide to Heptyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of heptyl benzoate (B1203000), a benzoate ester recognized for its applications in various scientific and industrial fields. This document is intended to serve as a core resource for professionals in research and development.

Chemical Identification and Properties

Heptyl benzoate is scientifically known by its IUPAC name, this compound.[1] It is unambiguously identified in chemical databases and regulatory documents by its CAS number, 7155-12-6.[2][3][4][5][6]

Data Presentation: Physicochemical Properties of this compound

The following table summarizes the key quantitative data and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 7155-12-6 | LookChem, P&S Chemicals, The Good Scents Company, NIST WebBook[2][3][4][5] |

| Molecular Formula | C₁₄H₂₀O₂ | PubChem, NIST WebBook[1][5] |

| Molecular Weight | 220.31 g/mol | PubChem[3] |

| Specific Gravity | 0.980 @ 25°C | The Good Scents Company, Perflavory[4][5] |

| Refractive Index | 1.4925 @ 25°C | The Good Scents Company, Perflavory[4][5] |

| Flash Point | 127.78 °C (262.00 °F) | The Good Scents Company, Perflavory[4][5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

2.1. Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound from benzoic acid and heptanol (B41253) using an acid catalyst.

Materials:

-

Benzoic acid

-

n-Heptanol

-

Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst

-

Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine benzoic acid and a molar excess of n-heptanol (e.g., a 1:3 molar ratio). Add a sufficient amount of toluene to facilitate azeotropic removal of water.

-

Catalyst Addition: With continuous stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is approaching completion.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Neutralization and Extraction: Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and then a final wash with brine.

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the solvent and excess heptanol under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be further purified by vacuum distillation if necessary.

2.2. Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Instrumentation and Conditions (Typical):

-

Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness is commonly used for benzoate ester analysis.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: An initial temperature of around 70-90°C, held for a few minutes, followed by a temperature ramp (e.g., 10-20°C/min) to a final temperature of approximately 280°C, held for several minutes.

-

Mass Spectrometer:

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-350.

-

Sample Preparation:

-

Prepare a standard stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or hexane).

-

For liquid samples, a direct injection or a liquid-liquid extraction (LLE) into an appropriate organic solvent may be performed.

-

For solid or semi-solid matrices, headspace sampling or solid-phase microextraction (SPME) can be employed to isolate the volatile this compound.

-

An internal standard (e.g., another ester with a similar structure that is not present in the sample) can be added for accurate quantification.

Data Analysis:

-

Identification: The retention time and the fragmentation pattern in the mass spectrum of the analyte peak are compared to a known standard of this compound.

-

Quantification: A calibration curve is generated using a series of standard solutions of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the Fischer esterification process for synthesizing this compound.

Caption: Fischer Esterification workflow for this compound synthesis.

References

Heptyl benzoate molecular formula and weight

An In-depth Technical Guide to the Molecular Formula and Weight of Heptyl Benzoate (B1203000)

Introduction

Heptyl benzoate (C₁₄H₂₀O₂) is an organic compound, specifically the ester formed from the condensation of benzoic acid and heptanol. It is recognized for its applications in the fragrance and flavor industries, contributing a fruity and floral scent profile. For researchers and professionals in drug development and materials science, a precise understanding of its molecular characteristics is fundamental for its application in novel formulations and synthesis pathways. This guide provides a detailed overview of the molecular formula and weight of this compound, the experimental protocols for their determination, and a common synthesis workflow.

Physicochemical Properties of this compound

The fundamental molecular and physical properties of this compound are summarized below. These data are crucial for a range of applications, from quality control to computational modeling.

| Property | Value |

| Molecular Formula | C₁₄H₂₀O₂[1][2][3] |

| Molecular Weight | 220.31 g/mol [1] |

| IUPAC Name | This compound |

| CAS Registry Number | 7155-12-6[2] |

| Synonyms | n-Heptyl benzoate, Benzoic acid, heptyl ester[2][4] |

| Appearance | Colorless clear liquid (estimated)[5] |

| Specific Gravity | 0.980 g/cm³ at 25°C[5] |

| Boiling Point | 257.0 °C at 760 mmHg[5] |

Experimental Determination of Molecular Formula and Weight

The determination of a compound's molecular formula is a two-step process involving the identification of the empirical formula followed by the determination of the molecular weight.[1]

-

Empirical Formula Determination : The empirical formula, which represents the simplest whole-number ratio of atoms in the compound, is typically determined through elemental analysis.[6][4] Techniques like combustion analysis are used to find the mass percentages of each element (carbon, hydrogen, oxygen).[7][8] These percentages are then converted to molar ratios to establish the empirical formula.[2][4][9]

-

Molecular Weight Determination : Mass spectrometry is the primary technique for accurately determining the molecular weight of an organic compound.[1][10][11] The molecular weight is used in conjunction with the empirical formula to deduce the molecular formula.[9][11]

Key Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The following is a generalized protocol for determining the molecular weight of a compound like this compound using mass spectrometry.

Objective: To determine the precise molecular weight of the analyte.

Materials:

-

Analyte sample (this compound)

-

High-resolution mass spectrometer (e.g., ESI-MS or MALDI-TOF)[12]

-

Appropriate solvent for sample dissolution

-

Calibration standard

Methodology:

-

Sample Preparation: A small, pure sample of the compound is dissolved in a suitable volatile solvent.

-

Ionization: The sample is introduced into the mass spectrometer where it is ionized. Common techniques include Electrospray Ionization (ESI) or Electron Impact (EI).[13] During this process, the molecule is converted into a molecular ion (a radical cation) by losing an electron.[5]

-

Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.[13]

-

Deflection/Separation: In the mass analyzer, ions are separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field.[13]

-

Detection: The separated ions are detected, and a signal is generated for each ion. The intensity of the signal is proportional to the abundance of that ion.

-

Data Analysis: The resulting mass spectrum plots ion abundance versus m/z. The peak with the highest m/z value, excluding minor isotopic peaks, typically represents the molecular ion.[5] This m/z value corresponds to the molecular weight of the compound. High-resolution mass spectrometry can provide a highly accurate mass, which helps in confirming the molecular formula.[5][10]

Caption: Experimental workflow for determining the molecular weight of this compound.

Synthesis of this compound via Fischer Esterification

This compound can be synthesized through the Fischer esterification reaction, which involves reacting a carboxylic acid (benzoic acid) with an alcohol (1-heptanol) in the presence of a strong acid catalyst.[14]

Key Experimental Protocol: Fischer Esterification

The following is a generalized protocol for the synthesis of this compound.

Objective: To synthesize this compound from benzoic acid and 1-heptanol.

Materials:

-

Benzoic acid

-

1-heptanol

-

Strong acid catalyst (e.g., concentrated Sulfuric Acid)[14]

-

Organic solvent (e.g., Toluene) for azeotropic removal of water

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Reflux and distillation apparatus

Methodology:

-

Reaction Setup: Benzoic acid, an excess of 1-heptanol, and a catalytic amount of concentrated sulfuric acid are combined in a round-bottom flask.[3]

-

Reflux: The mixture is heated to reflux. The reaction is an equilibrium, and to drive it towards the formation of the ester, the water produced as a byproduct is removed.[14][15] This can be achieved using a Dean-Stark apparatus.

-

Work-up: After the reaction is complete (monitored by techniques like TLC), the mixture is cooled. The excess acid catalyst is neutralized by washing with a sodium bicarbonate solution.[3]

-

Extraction and Drying: The organic layer containing the ester is separated, washed with brine, and dried over an anhydrous drying agent like sodium sulfate.[3]

-

Purification: The solvent is removed under reduced pressure. The crude this compound is then purified, typically by vacuum distillation, to obtain the final product.[16]

-

Characterization: The identity and purity of the synthesized this compound are confirmed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Caption: Synthesis and purification workflow for this compound.

References

- 1. ck12.org [ck12.org]

- 2. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. ck12.org [ck12.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determining Empirical and Molecular Formulas [saylordotorg.github.io]

- 9. Video: Experimental Determination of Chemical Formula [jove.com]

- 10. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 13. Mass Spectroscopy | PPT [slideshare.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. dspace.mit.edu [dspace.mit.edu]

An In-depth Technical Guide to the Synthesis of Heptyl Benzoate from Benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of heptyl benzoate (B1203000) from benzoic acid, focusing on the widely utilized Fischer esterification method. This document outlines the reaction principles, detailed experimental protocols, and characterization of the final product, tailored for professionals in the fields of chemical research and drug development.

Introduction

Heptyl benzoate is an organic compound, an ester of benzoic acid and heptanol (B41253). It finds applications as a flavoring and fragrance agent and serves as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. The most common and direct route for its preparation is the Fischer esterification of benzoic acid with 1-heptanol (B7768884), a reaction driven by an acid catalyst. This guide will delve into the specifics of this synthetic route.

Reaction Principle and Mechanism

The synthesis of this compound from benzoic acid and 1-heptanol is a classic example of Fischer esterification. This reaction involves the acid-catalyzed nucleophilic acyl substitution of the carboxylic acid. The equilibrium nature of the reaction necessitates strategies to drive it towards the product side, such as using an excess of one reactant (typically the alcohol) or removing the water byproduct as it is formed.[1][2]

The mechanism proceeds through several key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl group of benzoic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack: The lone pair of electrons on the oxygen atom of 1-heptanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Quantitative Data

Table 1: Properties of Reactants and Product

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Benzoic Acid | 122.12 | 249 | 1.27 |

| 1-Heptanol | 116.20 | 176 | 0.822 |

| This compound | 220.31 | 257 | 0.980 |

Table 2: Typical Reaction Parameters for Fischer Esterification

| Parameter | Value | Rationale |

| Reactant Molar Ratio (Heptanol:Benzoic Acid) | 3:1 to 5:1 | Using an excess of the alcohol shifts the equilibrium towards the product side.[3] |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | Strong acid catalyst to protonate the carboxylic acid. |

| Catalyst Loading | ~5-10 mol% relative to benzoic acid | Sufficient to catalyze the reaction without excessive side reactions.[3] |

| Solvent | Toluene (B28343) (optional) | Allows for azeotropic removal of water using a Dean-Stark apparatus.[4] |

| Temperature | Reflux (approx. 176 °C without toluene) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 2 - 6 hours | Time required to reach equilibrium, can be monitored by TLC.[3] |

Experimental Protocols

Fischer Esterification of Benzoic Acid with 1-Heptanol

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

-

Benzoic acid

-

1-Heptanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether or ethyl acetate

Equipment:

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus and reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus (for purification)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine benzoic acid (e.g., 12.2 g, 0.1 mol), 1-heptanol (e.g., 34.9 g, 0.3 mol), and toluene (50 mL).[3][4]

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1-2 mL) to the mixture.

-

Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to a gentle reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. Continue refluxing until water is no longer collected (typically 2-4 hours).[4]

-

Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel.

-

Work-up:

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene and excess heptanol using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the pure product.[5] The expected yield is typically in the range of 80-95%.[3]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃)[6] | δ 8.06 (d, J = 8.4 Hz, 2H), 7.55 (m, 1H), 7.44 (m, 2H), 4.32 (t, J = 6.8 Hz, 2H), 1.81-1.74 (m, 2H), 1.47-1.29 (m, 8H), 0.89 (t, J = 7.2 Hz, 3H) |

| ¹³C NMR (100 MHz, CDCl₃)[6] | δ 166.7, 132.8, 130.6, 129.5 (2C), 128.3 (2C), 65.2, 31.8, 28.9, 28.7, 26.0, 22.6, 14.1 |

| IR Spectroscopy | Characteristic peaks include a strong C=O stretch around 1720 cm⁻¹, C-O stretches, and aromatic C-H stretches. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 220.31.[7] |

Visualizations

Caption: Reaction pathway for the Fischer esterification of benzoic acid.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from benzoic acid via Fischer esterification is a robust and well-established method. By controlling the reaction conditions, particularly through the use of excess alcohol and removal of water, high yields of the desired ester can be achieved. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

References

An In-depth Technical Guide to the Solubility and Stability of Heptyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of heptyl benzoate (B1203000), a benzoate ester of potential interest in various scientific and pharmaceutical applications. This document compiles available data on its physicochemical properties, outlines detailed experimental protocols for its analysis, and presents visual workflows to guide laboratory investigations.

Core Concepts: Solubility and Stability of Esters

Heptyl benzoate, as an ester, is characterized by its ester linkage, which is susceptible to hydrolysis—a chemical breakdown reaction with water. This reaction is a primary pathway for the degradation of this compound and is significantly influenced by environmental factors such as pH, temperature, and the presence of catalysts. Understanding the solubility and stability of this compound is crucial for its effective formulation, storage, and application.

Esters are generally lipophilic, exhibiting good solubility in organic solvents and limited solubility in aqueous solutions. The stability of an ester is often greatest in a slightly acidic to neutral pH range (pH 4-6). Under acidic or basic conditions, the rate of hydrolysis increases, leading to the formation of benzoic acid and heptanol.

Solubility Profile of this compound

The solubility of a compound is a critical parameter in formulation development, influencing its bioavailability and delivery characteristics. The following table summarizes the known solubility data for this compound.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 2.867 mg/L (estimated)[1] |

| Alcohol | Not specified | Soluble[1] |

Stability Profile of this compound

The chemical stability of this compound is a key determinant of its shelf-life and efficacy in various applications. The primary degradation pathway is hydrolysis of the ester bond.

Table 2: Stability Profile of this compound

| Condition | Effect on Stability |

| pH | |

| Acidic (pH < 4) | Increased rate of hydrolysis. |

| Neutral (pH 4-6) | Generally the range of maximum stability for benzoate esters. |

| Basic (pH > 7) | Increased rate of hydrolysis. |

| Temperature | Increased temperature accelerates the rate of hydrolysis. |

| Light | Potential for photodegradation, though specific studies on this compound are limited. |

| Oxidizing Agents | May lead to degradation, although specific data for this compound is not available. |

Note: Quantitative stability data, such as hydrolysis rate constants for this compound at various pH and temperature conditions, are not widely published. The information provided is based on the general behavior of benzoate esters.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Experimental Protocol for Solubility Determination

This protocol outlines a method to determine the solubility of this compound in various solvents.

Objective: To quantify the solubility of this compound in a selection of pharmaceutically relevant solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid this compound.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant without disturbing the solid.

-

Dilute the supernatant with a suitable solvent (e.g., the same solvent used for dissolution or a mobile phase component) to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated stability-indicating HPLC method (see section 4.3 for a starting point).

-

Determine the concentration of this compound in the diluted samples by comparing their peak areas to a standard curve prepared from known concentrations of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Experimental Protocol for Stability Testing (Forced Degradation Study)

This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions.

Objective: To identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

pH meter

-

HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Acid Hydrolysis:

-

Mix a portion of the stock solution with an equal volume of HCl solution.

-

Incubate the mixture at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with NaOH solution, and dilute with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix a portion of the stock solution with an equal volume of NaOH solution.

-

Incubate at room temperature or a slightly elevated temperature for a defined period.

-

At specified time points, withdraw samples, neutralize with HCl solution, and dilute with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix a portion of the stock solution with an equal volume of H₂O₂ solution.

-

Keep the mixture at room temperature for a defined period, protected from light.

-

At specified time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Store a sample of solid this compound and a solution of this compound in an oven at an elevated temperature (e.g., 70 °C).

-

At specified time points, withdraw samples, dissolve the solid in a suitable solvent if necessary, and dilute for HPLC analysis.

-

-

Photostability:

-

Expose a sample of solid this compound and a solution of this compound to light in a photostability chamber according to ICH guidelines.

-

A control sample should be kept in the dark.

-

At the end of the exposure period, analyze the samples by HPLC.

-

-

Analysis:

-

Analyze all stressed samples by a suitable HPLC method.

-

Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

-

The peak purity of the this compound peak should be assessed to ensure the method is stability-indicating.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for accurately quantifying this compound and its degradation products. The following provides a starting point for method development.

Table 3: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (with 0.1% formic acid or phosphoric acid to adjust pH) in a gradient or isocratic elution. A typical starting point could be 70:30 (v/v) acetonitrile:water. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | UV at 230 nm or 254 nm |

| Injection Volume | 10 µL |

Note: This method will require optimization and validation for the specific application.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for determining the solubility of this compound.

Caption: Workflow for the forced degradation study of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While some quantitative data is available, particularly for aqueous solubility, further experimental investigation is required to fully characterize its behavior in various organic solvents and under different stress conditions. The provided experimental protocols and analytical methods offer a robust framework for researchers and drug development professionals to conduct these necessary studies, enabling the informed and effective use of this compound in their applications.

References

Heptyl benzoate synonyms and identifiers

An In-depth Technical Guide to Heptyl Benzoate (B1203000): Synonyms, Identifiers, and Physicochemical Properties

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This technical guide provides a detailed overview of heptyl benzoate, a benzoate ester recognized for its applications in the flavor and fragrance industries. This document consolidates its various synonyms and identifiers, presents its key physicochemical properties in a structured format, and outlines a standard experimental protocol for its synthesis.

Chemical Identity and Synonyms

This compound is systematically known as the heptyl ester of benzoic acid. It is crucial to distinguish it from related compounds such as heptyl p-hydroxybenzoate (heptylparaben) to ensure accurate research and application.

Table 1: Synonyms and Identifiers for this compound

| Category | Identifier |

| Systematic (IUPAC) Name | This compound |

| Common Synonyms | Benzoic acid, heptyl ester; n-Heptyl benzoate[1][2] |

| CAS Registry Number | 7155-12-6[1][2] |

| PubChem CID | 81591[3] |

| EINECS Number | 230-511-6 |

| Molecular Formula | C₁₄H₂₀O₂[3] |

| InChI | InChI=1S/C14H20O2/c1-2-3-4-5-9-12-16-14(15)13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3[2][3] |

| InChIKey | UMFTYCUYCNMERS-UHFFFAOYSA-N[2][3] |

| SMILES | CCCCCCCOC(=O)C1=CC=CC=C1[3] |

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, facilitating easy comparison and reference.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 220.31 g/mol [3] |

| Appearance | Colorless clear liquid (estimated) |

| Boiling Point | 303.9 °C at 760 mmHg |

| Density | 0.973 g/cm³ |

| Refractive Index | 1.493 at 20 °C |

| Flash Point | 128.1 °C |

| Vapor Pressure | 0.001 mmHg at 25 °C (estimated) |

| Water Solubility | 2.867 mg/L at 25 °C (estimated) |

| LogP (o/w) | 3.81380 |

Experimental Protocol: Synthesis via Fischer Esterification

The most common method for synthesizing this compound is through the Fischer esterification of benzoic acid with heptanol (B41253), using an acid catalyst. The following is a detailed methodology for this key experiment.

Objective: To synthesize this compound from benzoic acid and heptanol.

Materials:

-

Benzoic acid

-

Heptanol (n-heptyl alcohol)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (B28343) or another suitable solvent for azeotropic removal of water

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor filled with a drying agent

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine benzoic acid and a molar excess of heptanol (typically 1.5 to 3 equivalents). Add a suitable solvent like toluene to facilitate the azeotropic removal of water.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

-

Reflux: Assemble the Dean-Stark apparatus and reflux condenser with the reaction flask. Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by using techniques such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.

-

Neutralization: Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acidic catalyst.

-

Washing: Subsequently, wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

Visualization of Synthetic Pathway

The following diagram illustrates the Fischer esterification process for the synthesis of this compound.

References

Toxicological Profile of Alkyl Benzoates: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of alkyl benzoates, a diverse group of esters widely used in cosmetics, personal care products, pharmaceuticals, and food industries. This document summarizes key toxicological endpoints, details experimental methodologies for pivotal studies, and presents quantitative data in a structured format to facilitate comparative analysis.

Introduction to Alkyl Benzoates

Alkyl benzoates are esters of benzoic acid with various alkyl alcohols. Their functions are diverse, ranging from fragrance ingredients and preservatives to emollients and solvents. The safety of these compounds is of paramount importance due to their widespread use and potential for human exposure. This guide synthesizes the available toxicological data to provide a thorough understanding of their safety profile.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Alkyl benzoates are readily absorbed through the skin and from the gastrointestinal tract. Following absorption, they are rapidly metabolized by esterases present in the skin and liver. The primary metabolic pathway involves hydrolysis to benzoic acid and the corresponding alkyl alcohol.

Benzoic acid is then conjugated with glycine (B1666218) to form hippuric acid, or with glucuronic acid, and both metabolites are rapidly excreted in the urine.[1][2] There is no evidence to suggest that alkyl benzoates or their metabolites accumulate in the body.[3][4]

dot

Caption: Metabolic pathway of alkyl benzoates.

Acute Toxicity

Alkyl benzoates generally exhibit low acute toxicity via oral and dermal routes of exposure. The available data for several common alkyl benzoates are summarized below.

| Compound | Test Species | Route | LD50 | Reference |

| Methyl Benzoate | Rat | Oral | 1177 - 2100 mg/kg | [1][3][5][6] |

| Mouse | Oral | 3330 mg/kg | [3][5] | |

| Rabbit | Oral | 1177 - 2170 mg/kg | [1][3] | |

| Ethyl Benzoate | Rat | Oral | 2100 mg/kg | [7] |

| Propyl Benzoate | Rat | Oral | 6400 mg/kg | |

| Butyl Benzoate | Rat | Oral | 5140 mg/kg | [8] |

| Rabbit | Dermal | 4000 mg/kg | [8] | |

| C12-15 Alkyl Benzoate | Rat | Oral | > 5000 mg/kg | |

| Rabbit | Dermal | > 2000 mg/kg |

Experimental Protocols for Acute Toxicity

OECD 401: Acute Oral Toxicity This guideline outlines a method for assessing the acute oral toxicity of a substance.[8][9][10][11][12]

-

Test Animals: Typically, young adult rats of a single strain are used.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycles. They are fasted prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. The volume administered is typically limited to 1 mL/100g body weight for oily substances and 2 mL/100g for aqueous solutions.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

OECD 402: Acute Dermal Toxicity This guideline is used to assess the toxicity of a substance applied to the skin.[3][13][14][15][16]

-

Test Animals: Young adult albino rabbits are the preferred species.

-

Preparation of Animals: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Dose Application: The test substance is applied to an area of approximately 10% of the body surface and covered with a porous gauze dressing for 24 hours.

-

Observation Period: Animals are observed for mortality and signs of toxicity for 14 days.

-

Pathology: All animals undergo a gross necropsy at the termination of the study.

Dermal and Ocular Irritation

The irritation potential of alkyl benzoates varies with the length of the alkyl chain. Shorter-chain alkyl benzoates, such as methyl and butyl benzoate, have been shown to be irritating to the skin at high concentrations, while longer-chain esters like C12-15 alkyl benzoate are generally considered mild irritants.

| Compound | Test Species | Test Type | Result | Reference |

| Methyl Benzoate | Rabbit | Dermal Irritation (100%) | Irritant | |

| Butyl Benzoate | Rabbit | Dermal Irritation (100%) | Moderate to Severe Irritant | [8] |

| C12-15 Alkyl Benzoate | Rabbit | Dermal Irritation (100%) | Mild Irritant | |

| C12-15 Alkyl Benzoate | Rabbit | Ocular Irritation (100%) | Mild Irritant |

Experimental Protocols for Irritation Studies

OECD 404: Acute Dermal Irritation/Corrosion This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[9][17][18][19][20]

-

Test Animals: Albino rabbits are used.

-

Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved area of skin under a gauze patch.

-

Exposure Duration: The standard exposure period is 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored according to a standardized grading system to determine the primary irritation index.

OECD 405: Acute Eye Irritation/Corrosion This guideline details the method for evaluating the potential of a substance to cause eye irritation or corrosion.[4][21][22][23][24]

-

Test Animals: Albino rabbits are the recommended species.

-

Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

Scoring: Ocular lesions are scored using a standardized system to assess the severity and reversibility of the effects.

Genotoxicity

Alkyl benzoates have been extensively tested for their genotoxic potential in a variety of in vitro and in vivo assays. The overwhelming weight of evidence indicates that they are not genotoxic.

| Test Type | Test System | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium, Escherichia coli | Negative |

| In Vitro Mammalian Cell Gene Mutation Assay | Mouse lymphoma L5178Y cells | Negative |

| In Vivo Mammalian Erythrocyte Micronucleus Test | Mouse bone marrow | Negative |

Experimental Protocols for Genotoxicity Studies

OECD 471: Bacterial Reverse Mutation Test (Ames Test) This in vitro assay is used to detect gene mutations induced by chemical substances.[5][25][26][27]

-

Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.

-

Methodology: Bacteria are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix). The ability of the substance to cause a reverse mutation, allowing the bacteria to grow on a minimal medium, is assessed.

-

Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

OECD 476: In Vitro Mammalian Cell Gene Mutation Test This assay evaluates the potential of a chemical to induce gene mutations in mammalian cells.[28][29][30][31][32]

-

Test System: Commonly used cell lines include mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells.

-

Methodology: Cells are exposed to the test substance, both with and without metabolic activation. Mutations at a specific gene locus (e.g., thymidine (B127349) kinase) are detected by the ability of the cells to grow in the presence of a selective agent.

-

Evaluation: An increase in the mutant frequency in treated cells compared to control cells indicates a mutagenic potential.

OECD 474: Mammalian Erythrocyte Micronucleus Test This in vivo test assesses the potential of a substance to cause chromosomal damage.[7][33][34][35][36]

-

Test Animals: Typically mice or rats.

-

Methodology: Animals are treated with the test substance, usually by oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected, and immature erythrocytes (polychromatic erythrocytes) are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes.

-

Evaluation: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates clastogenic or aneugenic activity.

Repeated Dose Toxicity

Subchronic oral toxicity studies on some parabens (structurally related to alkyl benzoates) have been conducted. For butylparaben, a 13-week subcutaneous repeated dose toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 50 mg/kg/day.[14][17][37] At higher doses, local irritation at the injection site was observed, but no systemic toxicity was reported.

Experimental Protocol for Repeated Dose Toxicity

OECD 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents This guideline is designed to characterize the toxicological profile of a substance following repeated oral administration over a 90-day period.

-

Test Animals: Rats are the preferred species.

-

Dose Groups: At least three dose levels and a concurrent control group are used.

-

Administration: The test substance is administered daily by gavage or in the diet or drinking water for 90 days.

-

Observations: Detailed clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical biochemistry, and urinalysis are monitored throughout the study.

-

Pathology: At the end of the study, all animals undergo a full necropsy, and a comprehensive list of organs and tissues are examined histopathologically.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of most alkyl benzoates are limited. However, studies on their primary metabolite, benzoic acid, and its sodium salt have not shown reproductive or developmental toxicity in rats.[18] A developmental toxicity study on isononyl benzoate in rats did not show any adverse effects on reproductive parameters or fetal development at doses up to 1000 mg/kg/day.

Experimental Protocol for Developmental Toxicity

OECD 414: Prenatal Developmental Toxicity Study This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[38][39][40][41][42]

-

Test Animals: The rat is the preferred rodent species, and the rabbit is the preferred non-rodent species.

-

Dosing Period: Pregnant females are dosed with the test substance daily, typically from implantation to the day before cesarean section.

-

Evaluations: Maternal clinical signs, body weight, and food consumption are monitored. At termination, the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Carcinogenicity

There are no long-term carcinogenicity studies available for most alkyl benzoates. However, the lack of genotoxic potential for this class of compounds suggests a low concern for carcinogenicity. Furthermore, their primary metabolite, benzoic acid, is not considered to be carcinogenic.

Signaling Pathways

The metabolism of alkyl benzoates and other xenobiotics is regulated by a complex network of nuclear receptors that act as sensors for foreign compounds. The Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are key regulators of the expression of drug-metabolizing enzymes and transporters.[13][15][16][25][38] While direct evidence for the activation of PXR and CAR by alkyl benzoates is limited, their structural similarity to other known ligands suggests a potential interaction.

dot

Caption: Potential interaction of alkyl benzoates with xenobiotic-sensing nuclear receptors.

Conclusion

Based on the available toxicological data, alkyl benzoates are considered to have a low order of toxicity. They are readily metabolized and excreted, and they do not show evidence of genotoxicity or carcinogenicity. While some shorter-chain alkyl benzoates can be irritating at high concentrations, they are used at low levels in consumer products, minimizing the risk of adverse effects. The existing data support the safe use of alkyl benzoates in their current applications.

dot

Caption: General workflow for toxicological assessment.

References

- 1. Hippuric acid - Wikipedia [en.wikipedia.org]

- 2. Hippuric Acid | C9H9NO3 | CID 464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 4. oecd.org [oecd.org]

- 5. nib.si [nib.si]

- 6. Conjugation of benzoic acid with glycine in the human fetal and adult liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. scribd.com [scribd.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. nucro-technics.com [nucro-technics.com]

- 16. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 17. oecd.org [oecd.org]

- 18. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 19. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 20. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 21. nucro-technics.com [nucro-technics.com]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. catalog.labcorp.com [catalog.labcorp.com]

- 24. oecd.org [oecd.org]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. enamine.net [enamine.net]

- 27. measurlabs.com [measurlabs.com]

- 28. catalog.labcorp.com [catalog.labcorp.com]

- 29. testinglab.com [testinglab.com]

- 30. oecd.org [oecd.org]

- 31. Mammalian cell gene mutation test (OECD 476) [lebrunlabs.com]

- 32. thepsci.eu [thepsci.eu]

- 33. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 34. catalog.labcorp.com [catalog.labcorp.com]

- 35. oecd.org [oecd.org]

- 36. oecd.org [oecd.org]

- 37. globalconference.info [globalconference.info]

- 38. oecd.org [oecd.org]

- 39. catalog.labcorp.com [catalog.labcorp.com]

- 40. ecetoc.org [ecetoc.org]

- 41. oecd.org [oecd.org]

- 42. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Heptyl Benzoate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for heptyl benzoate (B1203000). The information is intended to support laboratory personnel in minimizing exposure risks and ensuring a safe working environment. Due to a lack of extensive, publicly available safety data specifically for heptyl benzoate, this guide also draws upon information from structurally related compounds to provide a thorough assessment of potential hazards.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is foundational to its safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₂ | [1][2] |

| Molecular Weight | 220.31 g/mol | [1][2] |

| CAS Number | 7155-12-6 | [2][3] |

| Appearance | Colorless clear liquid (est) | [3][4] |

| Boiling Point | 257.00 °C @ 760.00 mm Hg | [3][4] |

| Flash Point | 262.00 °F (127.78 °C) (TCC) | [3][4] |

| Specific Gravity | 0.98000 @ 25.00 °C | [3][4] |

| Refractive Index | 1.49250 @ 25.00 °C | [3][4] |

| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (est) | [3] |

| Water Solubility | 2.867 mg/L @ 25 °C (est) | [3] |

| LogP (o/w) | 5.181 (est) | [3] |

Hazard Identification and GHS Classification

Potential Hazards:

-

Skin Irritation: May cause skin irritation upon prolonged or repeated contact.

-

Eye Irritation: May cause serious eye irritation.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment and preserving the chemical's integrity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent skin and eye contact, inhalation, and ingestion.

Caption: Recommended PPE for handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when heating or creating aerosols.

-

Ensure that eyewash stations and safety showers are readily accessible.[6]

General Hygiene Practices

-

Wash hands thoroughly with soap and water after handling.[7][8]

-

Do not eat, drink, or smoke in laboratory areas.[7]

-

Remove contaminated clothing and wash it before reuse.[8]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

First Aid Measures

In the event of exposure, immediate and appropriate action is necessary.

-

After Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[7][8]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

-

After Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][9]

-

After Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical advice/attention if you feel unwell.[8][10]

Accidental Release Measures

In case of a spill, follow these procedures to minimize exposure and environmental contamination.

Caption: General workflow for responding to a chemical spill.

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[9]

-

Specific Hazards: Combustible material. Containers may explode when heated.[9]

-

Hazardous Combustion Products: Carbon monoxide (CO) and carbon dioxide (CO2).[5][9]

Disposal Considerations

Dispose of this compound and its containers in accordance with federal, state, and local environmental regulations. It should be treated as hazardous waste. Do not reuse empty containers.[7]

Experimental Protocols: Data Gaps and Recommendations

-

Acute Oral, Dermal, and Inhalation Toxicity: To determine the LD50 and LC50 values.

-

Skin and Eye Irritation/Corrosion: To assess the potential for local effects.

-

Skin Sensitization: To evaluate the potential for allergic contact dermatitis.

-

Genotoxicity: A battery of tests (e.g., Ames test, in vitro micronucleus assay) to assess mutagenic potential.

-

Repeated Dose Toxicity: To identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

These studies should be conducted in compliance with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Conclusion

While specific toxicity data for this compound is limited, a conservative approach to handling based on the information available for structurally similar compounds is recommended. By adhering to the precautions outlined in this guide, researchers, scientists, and drug development professionals can minimize the risks associated with the handling and use of this compound in the laboratory. Continuous vigilance for new safety information is advised.

References

- 1. This compound | C14H20O2 | CID 81591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid, heptyl ester [webbook.nist.gov]

- 3. This compound, 7155-12-6 [thegoodscentscompany.com]

- 4. This compound, 7155-12-6 [perflavory.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. HEXYL BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Notes and Protocols: The Use of Heptyl Benzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and applications of heptyl benzoate (B1203000) in organic synthesis. This document includes detailed experimental protocols, quantitative data, and visualizations to support researchers in their work.

Introduction

Heptyl benzoate (C₁₄H₂₀O₂) is an ester of benzoic acid and heptanol (B41253). It is a colorless liquid with a faint, pleasant odor.[1] While primarily known for its use as a fragrance and flavoring agent, this compound also serves as a useful intermediate and protecting group in various organic synthesis applications.[1][2] This document details its synthesis via common esterification methods and its application as a protecting group for alcohols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O₂ | [3] |

| Molecular Weight | 220.31 g/mol | [3] |

| Appearance | Colorless clear liquid (est.) | [1] |

| Boiling Point | 257.00 °C @ 760.00 mm Hg | [1] |

| Specific Gravity | 0.98000 @ 25.00 °C | [1] |

| Refractive Index | 1.49250 @ 25.00 °C | [1] |

| Flash Point | 262.00 °F (127.78 °C) | [1] |

| Solubility | Soluble in alcohol; Insoluble in water | [1] |

Synthesis of this compound

This compound can be synthesized through several standard esterification methods. The most common laboratory-scale syntheses are Fischer-Speier esterification and acylation using benzoyl chloride.

Fischer-Speier Esterification

This method involves the acid-catalyzed reaction between benzoic acid and heptanol. The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) is used, and the water formed is removed azeotropically.

Caption: General reaction scheme for Fischer-Speier esterification.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add benzoic acid (e.g., 0.1 mol, 12.21 g) and 1-heptanol (B7768884) (e.g., 0.3 mol, 34.86 g, 3 equivalents). Add a suitable solvent for azeotropic water removal, such as toluene (B28343) (50 mL).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1 mL).

-

Reflux: Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-6 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and remove any unreacted benzoic acid.

-

Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Filter off the drying agent and remove the toluene and excess heptanol by rotary evaporation. The crude this compound can be further purified by vacuum distillation to yield a colorless oil.

The following table provides typical yields for Fischer esterification of benzoic acid with different alcohols, which can serve as a benchmark.

| Alcohol | Catalyst | Reaction Time (h) | Yield (%) |

| Methanol | H₂SO₄ | 4 | ~70 |

| Ethanol | H₂SO₄ | 4 | ~65 |

| Butanol | H₂SO₄ | 5 | ~80 |

Acylation with Benzoyl Chloride

This method involves the reaction of 1-heptanol with benzoyl chloride in the presence of a base to neutralize the HCl byproduct. This reaction is generally faster and not reversible.

Caption: Acylation of 1-heptanol with benzoyl chloride.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-heptanol (e.g., 0.05 mol, 5.81 g) in a suitable solvent such as dichloromethane (B109758) (DCM, 30 mL) and add a base like pyridine (e.g., 0.06 mol, 4.75 g).

-

Addition of Benzoyl Chloride: Cool the mixture in an ice bath. Add benzoyl chloride (e.g., 0.055 mol, 7.73 g) dropwise from the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess pyridine.

-

Wash with a saturated aqueous sodium bicarbonate solution (1 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.

| Reactants | Base | Solvent | Yield (%) |

| Benzoyl Chloride, 1-Heptanol | Pyridine | DCM | >90 |

| Benzoyl Chloride, 1-Heptanol | Triethylamine | DCM | >90 |

Applications in Organic Synthesis

This compound as a Protecting Group for Alcohols

Benzoate esters are commonly used as protecting groups for alcohols due to their stability under various reaction conditions and their straightforward removal.[2] The this compound group can be introduced to protect a hydroxyl group and later removed by hydrolysis.

References

Heptyl Benzoate: Application Notes for Cosmetic Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl benzoate (B1203000) is a synthetic fragrance ingredient used in a variety of cosmetic and personal care products to impart a green, herbal, and slightly balsamic aroma. As an ester of benzoic acid and heptyl alcohol, it belongs to the alkyl benzoate class of compounds. This document provides detailed application notes, experimental protocols, and safety information to guide the use of heptyl benzoate in cosmetic formulations.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 7155-12-6 | [1] |

| Molecular Formula | C₁₄H₂₀O₂ | [1] |

| Molecular Weight | 220.31 g/mol | [1] |

| Appearance | Colorless clear liquid (estimated) | [2] |

| Odor Profile | Green, herbal, sage, balsamic, metallic | [2] |

| Boiling Point | 257.00 °C @ 760.00 mm Hg | [2] |

| Flash Point | 262.00 °F (127.78 °C) | [2] |

| Specific Gravity | 0.98000 @ 25.00 °C | [2] |

| Refractive Index | 1.49250 @ 25.00 °C | [2] |

| Solubility | Soluble in alcohol; Insoluble in water | [2] |

| logP (o/w) | 5.181 (estimated) | [2] |

Application in Cosmetics

This compound is primarily used as a fragrance ingredient in various cosmetic formulations. The International Fragrance Association (IFRA) recommends a usage level of up to 2.00% in the fragrance concentrate.[2] Its functions in cosmetics include:

-

Fragrance: Provides a unique green and herbal scent.

-

Solvent: Can act as a solvent for other fragrance materials.

-

Fixative: Its low volatility may help to prolong the scent of a fragrance.

Safety and Toxicology

A comprehensive safety assessment of alkyl benzoates, including this compound, has been conducted by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that alkyl benzoates are safe for use in cosmetics in the present practices of use and concentration.[3][4][5]

Key findings from the CIR report and other toxicological information include:

-

Metabolism: It is anticipated that this compound, if it penetrates the skin, would be metabolized by esterase enzymes into benzoic acid and heptyl alcohol.[6] The safety of these metabolites is a key consideration in the overall safety assessment of this compound.

-

Genotoxicity: Available data on alkyl benzoates indicate that they are not genotoxic.[3][4]

-

Carcinogenicity: While no specific carcinogenicity data for this compound was found, benzoic acid and its simple alcohol metabolites are not considered carcinogenic.[3][4]

-

Dermal Irritation and Sensitization: Based on data from related alkyl benzoates, this compound is not expected to be a significant skin irritant or sensitizer (B1316253) at typical use concentrations. However, as with any fragrance ingredient, the potential for sensitization in susceptible individuals cannot be entirely ruled out.

Biological Pathway: Metabolism in the Skin

The primary metabolic pathway for this compound in the skin is expected to be enzymatic hydrolysis. This process is a key detoxification step, converting the lipophilic ester into more water-soluble compounds that can be readily eliminated.

Figure 1. Proposed metabolic pathway of this compound in the skin.

Experimental Protocols

The following are detailed protocols for key experiments to assess the safety and quality of this compound as a fragrance ingredient.

Skin Sensitization: Local Lymph Node Assay (LLNA)

Objective: To determine the skin sensitization potential of this compound.

Principle: The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes of mice following repeated topical application of a test substance. A substance is classified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to vehicle controls (Stimulation Index ≥ 3).

Methodology:

-

Animals: Use female CBA/J mice, 8-12 weeks old.

-

Groups:

-

Vehicle control (e.g., acetone:olive oil, 4:1 v/v).

-

Test substance groups (at least 3 concentrations, e.g., 5%, 10%, 25% this compound in the vehicle).

-

Positive control (e.g., α-hexylcinnamaldehyde).

-

-

Procedure:

-

Apply 25 µL of the test or control substance to the dorsum of each ear of the mice daily for three consecutive days.

-

On day 5, inject all mice intravenously with 250 µL of phosphate-buffered saline (PBS) containing 20 µCi of ³H-methyl thymidine (B127349).

-

Five hours after injection, humanely euthanize the mice and excise the auricular lymph nodes.

-

Prepare a single-cell suspension of lymph node cells and measure the incorporation of ³H-methyl thymidine using a β-scintillation counter.

-

-

Data Analysis:

-

Calculate the Stimulation Index (SI) for each group by dividing the mean disintegrations per minute (DPM) per mouse in the test group by the mean DPM per mouse in the vehicle control group.

-

An SI ≥ 3 is considered a positive result for sensitization.

-

Figure 2. Workflow for the Local Lymph Node Assay (LLNA).

Phototoxicity: In Vitro 3T3 NRU Phototoxicity Test

Objective: To assess the phototoxic potential of this compound.

Principle: This in vitro test compares the cytotoxicity of a substance in the presence and absence of non-cytotoxic UV-A light. A substance is identified as phototoxic if its cytotoxicity is increased in the presence of UV-A light.

Methodology:

-

Cell Line: Balb/c 3T3 fibroblasts.

-

Procedure:

-

Seed 3T3 cells in two 96-well plates and incubate for 24 hours.

-

Treat the cells with at least eight different concentrations of this compound for 1 hour.

-

Expose one plate to a non-cytotoxic dose of UV-A light (e.g., 5 J/cm²), while the other plate is kept in the dark.

-

Wash the cells and incubate for another 24 hours.

-

Assess cell viability using the Neutral Red Uptake (NRU) assay.

-

-

Data Analysis:

-

Determine the IC₅₀ values (concentration inducing 50% cytotoxicity) for both the irradiated (+UV) and non-irradiated (-UV) conditions.

-

Calculate the Photo-Irritation Factor (PIF) using the formula: PIF = IC₅₀ (-UV) / IC₅₀ (+UV).

-

A PIF > 5 suggests a high phototoxic potential.

-

Figure 3. Workflow for the 3T3 NRU Phototoxicity Test.

Dermal Irritation: In Vitro Reconstructed Human Epidermis Test (OECD TG 439)

Objective: To assess the skin irritation potential of this compound.

Principle: This in vitro method uses a reconstructed human epidermis (RhE) model to mimic the biochemical and physiological properties of the human epidermis. The potential of a chemical to cause skin irritation is predicted by its ability to reduce the viability of the RhE tissue.

Methodology:

-

Test System: A commercially available, validated RhE model.

-

Procedure:

-

Pre-incubate the RhE tissues.

-

Topically apply this compound (e.g., 10 µL or 10 mg) to the surface of the tissue.

-

Expose the tissues to the test substance for a defined period (e.g., 60 minutes).

-

Rinse the tissues and incubate for a post-exposure period (e.g., 42 hours).

-

Assess tissue viability using the MTT assay, which measures the conversion of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells.

-

-

Data Analysis:

-

Calculate the percentage of tissue viability relative to a negative control.

-